molecular formula C15H16N4O4 B2933755 4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 356773-92-7

4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2933755
CAS RN: 356773-92-7
M. Wt: 316.317
InChI Key: ZVYBWUZBKPPATP-UHFFFAOYSA-N
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Description

Pyrano[2,3-d]pyrimidine-2,4-dione derivatives are a class of compounds that have been studied for their potential as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . These compounds have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .


Synthesis Analysis

The synthesis of similar compounds, such as pyrimido[4,5-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives, has been reported. The synthetic approaches of these types of compounds provide an innovative molecular framework to the designing of new active heterocyclic compounds .


Molecular Structure Analysis

The pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle resulted in extra interactions with the enzyme and greatly enhanced the activity .


Chemical Reactions Analysis

The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

The compound interacts with its target, PARP-1, by inhibiting its activity . The presence of the pyrano [2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity . Also, the presence of a hydrophobic substituent on the ring is favorable due to interaction with the AD site of the enzyme .

Biochemical Pathways

The compound affects the DNA repair damage pathway. PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

It is mentioned that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The compound’s action results in genomic dysfunction and cell death . The synthesized compounds showed promising activity where some compounds emerged as the most potent PARP-1 inhibitors . They also showed high cytotoxicity against MCF-7 and HCT116 human cancer cell lines .

Future Directions

The future directions of research in this area could involve the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 . These compounds could be evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against various human cancer cell lines .

properties

IUPAC Name

4-(4-nitrophenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-2-7-18-8-11-12(14(18)20)13(17-15(21)16-11)9-3-5-10(6-4-9)19(22)23/h3-6,13H,2,7-8H2,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYBWUZBKPPATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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